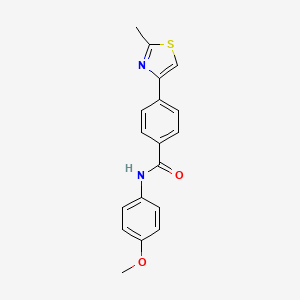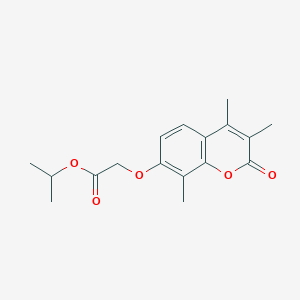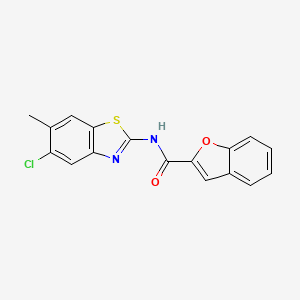![molecular formula C16H24N2O3S B5885407 1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5885407.png)
1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a butylsulfonyl group and a phenyl ring attached to an ethanone moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Butylsulfonyl Group: The piperazine ring is then reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to introduce the butylsulfonyl group.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a halobenzene compound.
Formation of the Ethanone Moiety: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different alkyl or aryl groups using alkyl halides or aryl halides.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfone derivatives, alcohols, substituted piperazines, and sulfonic acids.
Scientific Research Applications
1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-{4-[4-(BUTYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other similar compounds, such as:
1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE: This compound has a methylsulfonyl group instead of a butylsulfonyl group, leading to differences in lipophilicity and biological activity.
1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE: The ethylsulfonyl derivative may exhibit different pharmacokinetic properties and potency compared to the butylsulfonyl compound.
1-{4-[4-(PROPYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE: The propylsulfonyl analog may have intermediate properties between the methylsulfonyl and butylsulfonyl derivatives.
Properties
IUPAC Name |
1-[4-(4-butylsulfonylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-13-22(20,21)18-11-9-17(10-12-18)16-7-5-15(6-8-16)14(2)19/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRUFEJDJUESNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B5885328.png)
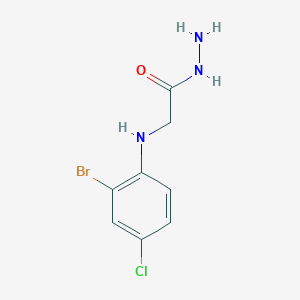
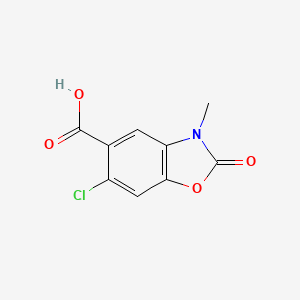
![1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
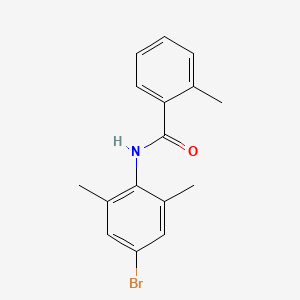
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
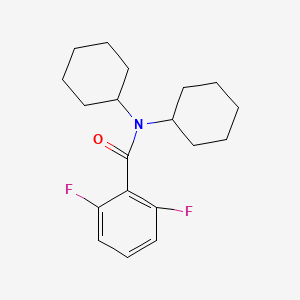
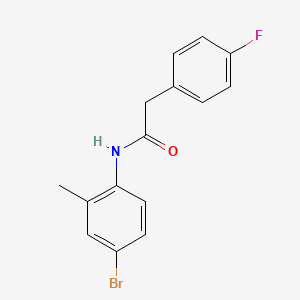
![3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5885431.png)
